An In-depth Technical Guide to the Chemical Properties of Megestrol Acetate-d3
An In-depth Technical Guide to the Chemical Properties of Megestrol Acetate-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of Megestrol Acetate-d3, a deuterated analog of Megestrol Acetate. This stable isotope-labeled compound is crucial as an internal standard for the precise quantification of Megestrol Acetate in biological samples, particularly in pharmacokinetic and therapeutic drug monitoring studies.[1][2] This document collates key chemical data, details analytical methodologies, and illustrates relevant biological and experimental pathways.
Core Chemical and Physical Properties
Megestrol Acetate-d3 is a synthetic progestin and a derivative of progesterone, labeled with three deuterium atoms on the methyl group at the C6 position.[3][4] This isotopic labeling results in a higher molecular weight compared to its non-deuterated counterpart, which is essential for its use in mass spectrometry-based analytical methods.[1]
The properties of Megestrol Acetate-d3 are presented below in comparison with unlabeled Megestrol Acetate.
| Property | Megestrol Acetate-d3 | Megestrol Acetate |
| IUPAC Name | [(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-6-(trideuteriomethyl)-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate[3][5] | [(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate[6] |
| Molecular Formula | C₂₄H₂₉D₃O₄[4][7] | C₂₄H₃₂O₄[6][8] |
| Molecular Weight | 387.53 g/mol [3][4][7] | 384.51 g/mol [8][9] |
| Exact Mass | 387.2489 Da[3] | 384.23005950 Da[6] |
| CAS Number | 162462-72-8[3][4][5] | 595-33-5[6][8] |
| Appearance | Pale Yellow to Pale Green Solid | White to creamy white, crystalline powder[9] |
| Solubility | Data not available | Practically insoluble in water (2 µg/mL at 37°C); soluble in acetone; sparingly soluble in alcohol.[6][8][9] |
| Melting Point | Data not available | 218.0-220.0 °C[6] |
| Storage | 2-8°C Refrigerator | N/A |
| Synonyms | Ovarid-d3, MGA-d3, Megestrol acetate 6-methyl-d3[3][5] | Megace, Ovarid, Megestat, Niagestin[6][10] |
Experimental Protocols
The accurate characterization and quantification of Megestrol Acetate and its deuterated analog are critical for clinical and research applications. The following sections detail the methodologies employed for their analysis.
Quantification in Human Plasma via LC-MS/MS
A rapid and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method has been developed for the determination of megestrol acetate in human plasma.[11]
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Sample Preparation: The protocol involves a one-step liquid-liquid extraction of plasma samples with methyl-tert-butyl-ether. Tolbutamide is typically used as the internal standard.[11]
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Chromatographic Separation:
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Mass Spectrometric Detection:
-
Validation: The method is validated for specificity, linearity (over a range of 1-2000 ng/mL), lower limit of quantitation (1 ng/mL), precision, accuracy, and stability.[11]
Structural Characterization and Purity Analysis
Standard characterization of Megestrol Acetate-d3 involves multiple spectroscopic techniques to confirm its structure and assess its purity.[12]
-
Infrared (IR) Spectroscopy:
-
Mass Spectrometry (MS):
-
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy:
-
High-Performance Liquid Chromatography (HPLC) with UV detection:
Biological Interactions and Metabolism
Megestrol Acetate acts as an agonist of the progesterone receptor.[10] Its metabolism is a key factor in its pharmacokinetic profile.
Metabolic Pathway
In vitro studies using human liver microsomes have identified the primary metabolic pathways for Megestrol Acetate.[13]
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Oxidative Metabolism: The initial and primary metabolic step is oxidation, primarily mediated by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP3A5. This process results in the formation of two major alcohol metabolites, M1 (hydroxylation at the C-6 methyl group) and M2.[13]
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Glucuronidation: Following oxidation, the metabolites can undergo secondary metabolism through glucuronidation. UGT2B17 has been identified as a key enzyme in the formation of secondary glucuronides.[13]
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Pharmacologic Activity: The parent compound, Megestrol Acetate, demonstrates significant activity at the progesterone, androgen, and glucocorticoid receptors. However, its oxidative metabolites (M1 and M2) show significant activity only at the progesterone receptor, with no discernible effect at the androgen receptor.[13]
References
- 1. veeprho.com [veeprho.com]
- 2. veeprho.com [veeprho.com]
- 3. Megestrol Acetate-D3 | TRC-M208052-0.5MG | LGC Standards [lgcstandards.com]
- 4. scbt.com [scbt.com]
- 5. Megestrol Acetate-d3 | C24H32O4 | CID 71434247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Megestrol Acetate | C24H32O4 | CID 11683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. vivanls.com [vivanls.com]
- 8. Megestrol acetate | 595-33-5 [chemicalbook.com]
- 9. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 10. Megestrol acetate - Wikipedia [en.wikipedia.org]
- 11. Rapid and sensitive LC-MS/MS method for determination of megestrol acetate in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rivm.nl [rivm.nl]
- 13. METABOLISM OF MEGESTROL ACETATE IN VITRO AND THE ROLE OF OXIDATIVE METABOLITES - PMC [pmc.ncbi.nlm.nih.gov]
